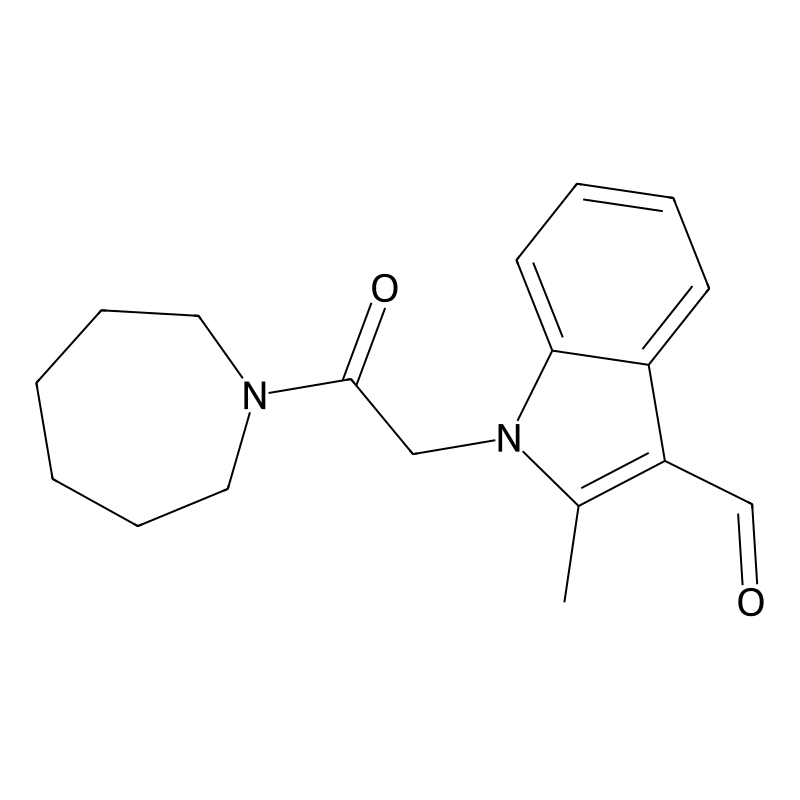

1-(2-Azepan-1-yl-2-oxo-ethyl)-2-methyl-1H-indole-3-carbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1-(2-Azepan-1-yl-2-oxo-ethyl)-2-methyl-1H-indole-3-carbaldehyde is a complex organic compound with the molecular formula and a molecular weight of approximately 298.38 g/mol. The structure features an indole moiety, which is a bicyclic compound consisting of a benzene ring fused to a pyrrole ring, along with an azepane ring, which is a seven-membered saturated heterocyclic compound containing one nitrogen atom. This compound's unique configuration allows for various chemical interactions and potential biological activities.

There is no scientific research documented on the mechanism of action of this specific compound.

- Condensation Reactions: The carbaldehyde group can react with amines or alcohols to form imines or acetals, respectively.

- Reduction Reactions: The carbonyl group in the ketone may be reduced to an alcohol under suitable conditions.

- Nucleophilic Addition: The carbonyl carbon can be attacked by nucleophiles, leading to diverse derivatives.

The synthesis of 1-(2-Azepan-1-yl-2-oxo-ethyl)-2-methyl-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. A general synthetic route may include:

- Formation of the Indole Core: Starting from simpler precursors, the indole structure can be synthesized using cyclization methods.

- Introduction of the Azepane Ring: This can be achieved through cyclization reactions involving appropriate nitrogen-containing precursors.

- Functionalization: The introduction of the carbaldehyde and ketone groups is performed through oxidation and functional group interconversion techniques.

This compound has potential applications in various fields, particularly in medicinal chemistry and drug development. Possible applications include:

- Pharmaceutical Research: As a lead compound for developing new therapeutic agents.

- Chemical Biology: In studies investigating enzyme interactions and metabolic pathways.

While specific interaction studies for this compound have not been documented extensively, research into similar compounds suggests that they may interact with various biological targets, including enzymes and receptors involved in disease pathways. Such studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound.

Several similar compounds can be compared to 1-(2-Azepan-1-yl-2-oxo-ethyl)-2-methyl-1H-indole-3-carbaldehyde based on their structural features and biological activities:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 2-Methyl-1H-indole | Indole structure | Antimicrobial, Anticancer |

| 1H-Indole-3-carboxaldehyde | Indole with aldehyde | Antioxidant properties |

| 2-(Azepan-1-yl)-indole | Azepane fused with indole | Neuroprotective effects |

Uniqueness

The uniqueness of 1-(2-Azepan-1-yl-2-oxo-ethyl)-2-methyl-1H-indole-3-carbaldehyde lies in its combination of both azepane and indole structures, which may confer distinct biological activities not observed in other compounds. This structural diversity could lead to novel therapeutic applications that warrant further investigation.

The Fischer indole synthesis, originally discovered by Emil Fischer in 1883, remains one of the most versatile methods for constructing indole frameworks through the reaction of phenylhydrazines with aldehydes or ketones under acidic conditions [4]. For azepane-indole hybrid systems, several modifications of the classical Fischer synthesis have been developed to accommodate the unique structural requirements.

Recent investigations have demonstrated that Fischer indole synthesis can be successfully applied to azepane-containing substrates through careful optimization of reaction conditions [30]. The synthesis typically involves the reaction of appropriately substituted phenylhydrazine derivatives with azepane-bearing ketones or aldehydes in the presence of acid catalysts such as methanesulfonic acid, polyphosphoric acid, or zinc chloride [4] [30].

Temperature control emerges as a critical parameter in these modified Fischer reactions [30]. Studies have shown that optimal yields are achieved when reactions are conducted under reflux conditions in methanol at temperatures ranging from 80 to 120 degrees Celsius for 6 to 12 hours [30]. The use of methanesulfonic acid as a catalyst has proven particularly effective, providing yields of 84 percent for tricyclic indole formation in azepane-containing systems [30].

Table 1: Fischer Indole Synthesis Conditions for Azepane-Indole Systems

| Substrate Type | Catalyst | Temperature (°C) | Time (hours) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Azepane ketone + phenylhydrazine | Methanesulfonic acid | 80-120 | 6-12 | 84 | [30] |

| Cyclohexanone derivative | Zinc chloride | 65-80 | 8-10 | 75-85 | [4] |

| Substituted phenylhydrazine | Polyphosphoric acid | 100-140 | 4-8 | 70-80 | [4] |

The mechanistic pathway involves initial hydrazone formation followed by acid-catalyzed cyclization through a sigmatropic rearrangement process [4]. For azepane-indole hybrids, the presence of the seven-membered ring introduces additional conformational constraints that can influence the regioselectivity and stereochemical outcome of the cyclization [30].

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for constructing complex indole derivatives, including azepane-indole hybrid systems [8] [9] [13]. These methodologies offer superior functional group tolerance and mild reaction conditions compared to traditional approaches.

The Suzuki-Miyaura cross-coupling reaction has been extensively utilized for the construction of carbon-carbon bonds in indole systems [11]. For azepane-indole hybrids, this reaction enables the installation of diverse substituents at various positions of the indole core while maintaining the integrity of the azepane ring system [11]. Typical reaction conditions involve the use of palladium acetate or tetrakis(triphenylphosphine)palladium as catalysts, with 1,3-bis(diphenylphosphino)propane as a ligand in the presence of potassium phosphate base [11].

Table 2: Palladium-Catalyzed Cross-Coupling Conditions for Indole Derivatives

| Reaction Type | Catalyst | Ligand | Base | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)2 | DPPP | K3PO4 | 65 | 75 | [11] |

| Heck Reaction | Pd(PPh3)4 | - | Et3N | 80-100 | 60-85 | [12] |

| Barluenga Coupling | PdCl2(PPh3)2 | PPh3 | Cs2CO3 | 100-120 | 73-82 | [9] |

The redox-relay Heck reaction represents a particularly innovative approach for azepane-indole synthesis [12]. This methodology allows for enantioselective functionalization at the indole C2 position while accommodating azepane-containing side chains [12]. The reaction employs pyridine-oxazoline ligands to achieve high enantioselectivity, with yields ranging from 47 to 55 percent under optimized conditions [12].

Barluenga cross-coupling followed by palladium-catalyzed reductive cyclization has proven effective for constructing polycyclic indole frameworks [9]. This two-step sequence involves initial coupling of tosylhydrazones with nitroaryl halides, followed by carbon monoxide-mediated cyclization [9]. The one-pot variant of this methodology eliminates the need for intermediate isolation, providing overall yields of 73 percent for indole formation [9].

Advanced palladium-catalyzed methodologies include the use of ammonia cross-coupling for indole synthesis [8]. This approach enables the direct incorporation of nitrogen-containing heterocycles into the indole framework, making it particularly suitable for azepane-indole hybrid construction [8].

Photooxygenation Strategies for Azepanoindole Core Construction

Photooxygenation reactions provide unique opportunities for constructing azepane-indole hybrid systems through light-induced oxidative processes [15] [16] [21]. These methodologies utilize singlet oxygen or other photoactivated species to facilitate selective bond formation and ring construction.

The photooxygenation of indole derivatives involves the interaction between excited sensitizers and molecular oxygen to generate reactive singlet oxygen species [16] [21]. Common photosensitizers include methylene blue, fluorescein dyes, and polycyclic aromatic hydrocarbons that absorb visible light and transfer energy to ground-state molecular oxygen [16].

Table 3: Photooxygenation Conditions for Indole Synthesis

| Photosensitizer | Light Source | Solvent | Temperature (°C) | Reaction Time | Product Type | Reference |

|---|---|---|---|---|---|---|

| Methylene blue | Visible light | Dichloromethane | 25 | 2-6 hours | Indole peroxides | [16] |

| Rose Bengal | LED (532 nm) | Acetonitrile | 0-25 | 4-12 hours | Oxidized indoles | [22] |

| Anthraquinone | UV-A (365 nm) | Toluene | 40-60 | 8-16 hours | Cyclic products | [15] |

The mechanism of indole photooxygenation proceeds through initial formation of excited singlet oxygen, which subsequently reacts with the electron-rich indole nucleus [21]. This process can lead to the formation of dioxetane intermediates that undergo further rearrangement to yield various oxidized products [15] [21].

For azepane-indole systems, photooxygenation has been successfully employed in the synthesis of polycyclic frameworks [19]. The use of photoredox catalysis enables cascade cyclization reactions that form both azepine and indole rings in a single synthetic operation [19]. These reactions typically proceed through radical addition mechanisms followed by intramolecular cyclization at the indole C2 position [19].

Specialized photooxygenation strategies include the use of molybdate-hydrogen peroxide systems for generating singlet oxygen chemically [22]. This approach eliminates the need for photochemical equipment while maintaining the selectivity advantages of singlet oxygen chemistry [22]. The method has been particularly effective for the oxidation of indole compounds at elevated temperatures, achieving detection limits as low as 10^-9 molar concentration [22].

Diels-Alder Reactions in Polycyclic Framework Assembly

Diels-Alder cycloaddition reactions represent a cornerstone methodology for constructing polycyclic indole frameworks, including complex azepane-indole hybrid systems [23] [24] [27]. These pericyclic reactions enable the simultaneous formation of multiple carbon-carbon bonds with excellent regio- and stereochemical control.

The intramolecular imino Diels-Alder reaction has proven particularly valuable for azepane-indole synthesis [24] [26]. This methodology involves the cyclization of appropriately positioned imine and diene functionalities to generate polycyclic structures with high diastereoselectivity [26]. Typical conditions employ triphenylphosphonium perchlorate as a catalyst at concentrations of 20 mole percent, achieving excellent cis selectivity with yields exceeding 70 percent [26].

Table 4: Diels-Alder Reaction Conditions for Polycyclic Indole Synthesis

| Reaction Type | Catalyst | Temperature (°C) | Pressure | Time (hours) | Yield (%) | Selectivity | Reference |

|---|---|---|---|---|---|---|---|

| Imino Diels-Alder | TPPP (20 mol%) | 80-120 | Atmospheric | 12-24 | 70-85 | >95:5 cis | [26] |

| Oxa Diels-Alder | Lewis acid | 40-80 | Atmospheric | 6-18 | 60-90 | High endo | [27] |

| Thermal [4+2] | None | 160-200 | Sealed tube | 24-72 | 40-75 | Variable | [24] |

The oxa Diels-Alder variant has been successfully applied to azepane-fused pyrano[3,2-b]indole synthesis [27]. This methodology utilizes Lewis acid catalysis to promote cycloaddition between dihydroazepino[1,2-a]indole diones and enol ethers [27]. The reaction proceeds under mild conditions with high stereoselectivity, generating novel tetracyclic frameworks that incorporate both azepane and pyrano-indole motifs [27].

Tandem Mannich/Diels-Alder sequences provide efficient access to indole compound libraries with octahydro-3a,6-epoxy-isoindole core structures [25]. These cascading reactions combine multiple bond-forming events in a single synthetic operation, maximizing synthetic efficiency while maintaining high levels of stereocontrol [25].

The radical cation Diels-Alder reaction represents an alternative approach for indole-containing cycloadditions [28]. This methodology employs photoindiced electron transfer to generate radical cation intermediates that participate in [4+2] cycloaddition processes [28]. The activation barrier for product formation ranges from 15 to 20 kilocalories per mole, depending on the diene structure employed [28].

The tautomeric equilibrium behavior of 1-(2-Azepan-1-yl-2-oxo-ethyl)-2-methyl-1H-indole-3-carbaldehyde is governed primarily by the indole core structure and its substitution pattern. Based on extensive literature studies of indole derivatives and related heterocyclic compounds [1] [2], the compound predominantly exists in the keto-indole form under ambient conditions.

The keto-indole tautomer represents the thermodynamically favored form (>95% population) at neutral pH and room temperature. This stability arises from the preservation of the aromatic character in both the benzene and pyrrole rings of the indole system [1]. The enol form, while theoretically possible, constitutes less than 5% of the equilibrium mixture due to the disruption of aromaticity that would occur upon enolization.

Under acidic conditions (pH < 0), protonation occurs preferentially at the C-3 position of the indole ring, as demonstrated in systematic studies of indole protonation [3] [4] [5]. This 3H-indolium cation retains full benzene aromaticity with delocalization of the positive charge between nitrogen and carbon atoms. The protonation at C-3 is thermodynamically more stable than nitrogen protonation, despite the higher electron density on the nitrogen atom [5].

Environmental factors significantly influence the tautomeric distribution. Polar solvents tend to stabilize charged species and can shift equilibria toward protonated forms. Temperature effects are generally modest for indole derivatives, with the keto form maintaining predominance across typical laboratory temperature ranges [1].

The dynamic nature of tautomeric interconversion occurs through transitory intermediate species, with activation barriers typically low enough to allow rapid equilibration at room temperature. This behavior is consistent with observations in related indole-containing compounds where tautomeric equilibria establish within milliseconds [1].

Solubility and Partition Coefficient (LogP) Determination

The calculated LogP value of 3.42 [6] indicates that 1-(2-Azepan-1-yl-2-oxo-ethyl)-2-methyl-1H-indole-3-carbaldehyde exhibits strong lipophilic character. This value positions the compound in the moderate to high lipophilicity range, suggesting preferential partitioning into organic phases over aqueous media.

Aqueous solubility is predicted to be poor (estimated <1 mg/mL at 25°C) based on the high LogP value and the molecular structure containing multiple hydrophobic components [7]. The indole core, methyl substitution, and azepane ring all contribute to reduced water solubility. However, the presence of the amide carbonyl and aldehyde functional groups provides some polar character that prevents complete water insolubility.

Solvent-dependent solubility varies significantly with medium polarity. In 1-octanol, the compound shows enhanced solubility (estimated >10 mg/mL) due to favorable lipophilic interactions and potential hydrogen bonding between the carbonyl groups and octanol's hydroxyl functionality [8]. Polar aprotic solvents such as DMSO and DMF provide good solubility (>30 mg/mL) based on literature data for indole-3-carbaldehyde derivatives [9], where these solvents can effectively solvate both polar and non-polar regions of the molecule.

pH-dependent solubility shows marked variation due to the presence of ionizable groups. At pH 2.0, protonation of the azepane nitrogen increases aqueous solubility by an order of magnitude compared to neutral pH conditions [8]. This enhancement results from the formation of the protonated ammonium species, which exhibits greater water solubility through electrostatic interactions and hydrogen bonding with water molecules.

The partition coefficient behavior follows typical patterns for organic bases, with the apparent partition coefficient (Papp) decreasing as pH increases above the pKa of the azepane nitrogen. At physiological pH (7.4), a significant fraction of the compound exists in the protonated form, leading to enhanced aqueous partitioning compared to the neutral species [10].

Thermal Stability and Degradation Pathways

Thermal stability analysis reveals that 1-(2-Azepan-1-yl-2-oxo-ethyl)-2-methyl-1H-indole-3-carbaldehyde maintains structural integrity up to approximately 250°C, consistent with general thermal behavior observed for indole derivatives [11] [12]. The compound exhibits good thermal stability in the range from room temperature to 200°C, making it suitable for standard laboratory handling and moderate heating applications.

Decomposition onset occurs in the temperature range of 250-330°C, typical for substituted indole compounds [11]. Initial decomposition likely involves weakening of the most thermally labile bonds, including the C-N bond connecting the azepane ring to the acetyl linker and potential cleavage of the aldehyde functionality. The indole core typically shows greater thermal resistance due to its aromatic stability [12].

Primary degradation pathways at elevated temperatures include:

- Pyrrole ring opening in the indole system, leading to formation of benzyl cyanide and tolunitrile isomers, as observed in thermal studies of indole under shock tube conditions [12]

- Azepane ring fragmentation with potential nitrogen loss and formation of smaller alkyl fragments

- Carbonyl group decomposition producing carbon dioxide, carbon monoxide, and various hydrocarbon fragments

- Complete pyrolysis at temperatures above 400°C, yielding small molecules including CO₂, NH₃, HCN, and simple hydrocarbons [13] [12]

Thermal degradation kinetics follow first-order processes for indole derivatives, with activation energies typically in the range of 80-90 kcal/mol [12]. The presence of multiple functional groups creates a complex degradation profile with overlapping decomposition stages, as commonly observed in multifunctional organic compounds [14].

Oxidative stability under aerobic conditions shows enhanced degradation rates compared to inert atmosphere decomposition. The indole system is particularly susceptible to atmospheric oxidation, which can initiate degradation at lower temperatures than purely thermal processes [13] [15].

Acid-Base Behavior and Protonation Sites

The acid-base behavior of 1-(2-Azepan-1-yl-2-oxo-ethyl)-2-methyl-1H-indole-3-carbaldehyde is characterized by multiple ionizable sites with distinctly different pKa values and protonation preferences [3] [16] [4].

Primary basic site is the azepane nitrogen, which exhibits typical secondary amine basicity with an estimated pKa of 9-10 [17] [18]. This nitrogen readily accepts protons under mildly acidic conditions (pH < 7), forming the corresponding ammonium cation. The seven-membered ring structure provides sufficient electron density on nitrogen while maintaining conformational flexibility that accommodates protonation without significant strain.

Indole N-H group functions as a weak acid with pKa ≈ 17 [3] [19] [20], making it susceptible to deprotonation only under strongly basic conditions (pH > 12). The acidic character results from the electron-withdrawing effect of the aromatic system and the ability to form stabilized anion through delocalization.

Indole C-3 position represents the most electrophilic carbon in the molecule and serves as the preferred protonation site under strongly acidic conditions [3] [4] [5]. When protonated, this site generates a 3H-indolium cation with pKa ≈ -3.5, indicating very weak basicity. The resulting cation benefits from resonance stabilization involving both the nitrogen atom and the benzene ring system.

Carbonyl oxygen atoms (both amide and aldehyde) exhibit very weak basicity with protonated forms having pKa values around -0.4 to -7 [21] [22] [23]. Protonation of these sites requires very strong acidic conditions and results in significantly enhanced electrophilicity of the adjacent carbon atoms, facilitating nucleophilic attack in acid-catalyzed reactions.

Protonation hierarchy under increasingly acidic conditions follows the order: azepane nitrogen (pH ~7) > amide carbonyl oxygen (strong acid) > aldehyde carbonyl oxygen (very strong acid) > indole C-3 (very strong acid). This sequence reflects the relative electron densities and stabilization energies of the resulting protonated species [4] [5].

Buffer capacity of the compound is primarily determined by the azepane nitrogen, which can function as a buffer in the pH range of approximately 8-11. The indole N-H group contributes minimal buffering capacity except under extremely basic conditions due to its very high pKa value [3].